![molecular formula C17H27N3O3S B5051770 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5051770.png)
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DAPT was first synthesized in 1999 and has since been used in various scientific research studies.
作用机制
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide acts as a γ-secretase inhibitor, which prevents the cleavage of the Notch receptor and the release of its intracellular domain. This leads to the inhibition of downstream signaling pathways and the suppression of cell proliferation. 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system. 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to have low toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the Notch signaling pathway. It is also relatively easy to synthesize and has low toxicity. However, 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has some limitations, including its instability in aqueous solutions and its limited solubility in some solvents.
未来方向
There are several future directions for research on 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide, including its potential therapeutic applications in cancer and other diseases. Further studies are needed to elucidate the mechanism of action of 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide and to optimize its pharmacological properties. 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide may also have applications in tissue engineering and regenerative medicine, as it has been shown to promote the differentiation of stem cells into specific cell types. Additionally, 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide may have applications in the treatment of neurodegenerative diseases, as it has been shown to modulate the activity of γ-secretase in the brain.
合成方法
The synthesis of 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide involves several steps, including the formation of an amide bond between a piperidine derivative and 3-methylbenzoic acid. The resulting compound is then reacted with dimethyl sulfonamide to form the final product, 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide. The yield of 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. Notch signaling has been implicated in various types of cancer, including breast, lung, and pancreatic cancer. 3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
属性
IUPAC Name |
3-[1-(dimethylsulfamoyl)piperidin-4-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14-5-4-6-16(13-14)18-17(21)8-7-15-9-11-20(12-10-15)24(22,23)19(2)3/h4-6,13,15H,7-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGSWZDHDLLBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5051707.png)
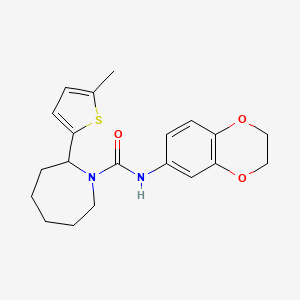
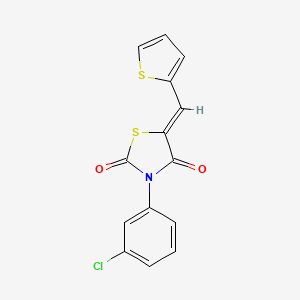
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
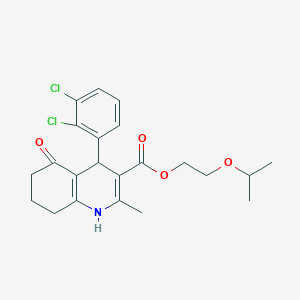
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)
![11-(3-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051760.png)
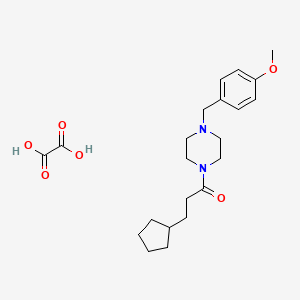
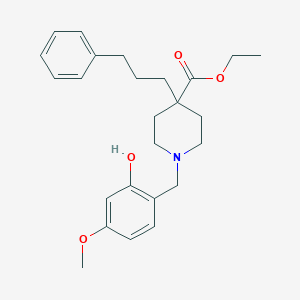

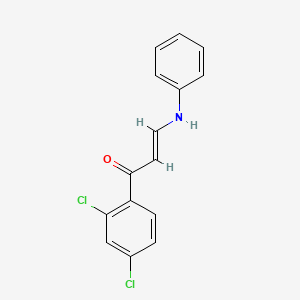
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)